2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde
Description
Properties
IUPAC Name |
2-(3-chloro-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-8-11-5-13(12-8)7-6(4-14)2-1-3-10-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXLYRPWTLDKPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=NC(=N2)Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 3-chloropyridine-2-carbaldehyde with 3-amino-1,2,4-triazole under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product . The use of environmentally benign solvents and catalysts is also emphasized to make the process more sustainable.
Chemical Reactions Analysis
Aldehyde Functional Group Reactivity
The aldehyde moiety participates in nucleophilic addition and condensation reactions:
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Schiff base formation : Reacts with primary amines to form imines under mild conditions (e.g., ethanol, room temperature).
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Thiosemicarbazide condensation : Forms pyrazolin-N-thioamide derivatives when reacted with thiosemicarbazide in dry ethanol with NaOH (yields: 72–84%) .
Triazole Ring Reactivity
The 1,2,4-triazole ring exhibits hydrogen-bonding capacity and stabilizes intermediates:
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Nucleophilic substitution : The 3-chloro substituent undergoes displacement with amines (e.g., benzylamine) in polar aprotic solvents (DMF, 80°C) to form 3-amino-triazole derivatives .
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Coordination chemistry : Acts as a ligand for transition metals (e.g., CuI in click chemistry), facilitating heterocycle functionalization .
Chloro Substituent Reactivity
The chloro group enables cross-coupling and substitution reactions:
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Suzuki-Miyaura coupling : Reacts with arylboronic acids under Pd catalysis to form biaryl derivatives (e.g., with phenylboronic acid, yield: 65%) .
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Grignard reaction : Forms C–C bonds with alkyl/aryl Grignard reagents (e.g., methylmagnesium bromide) to yield substituted pyridines .
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-(3-aryl-triazolyl)nicotinaldehyde | 60–75% | |
| Chloro displacement | Benzylamine, DMF, 80°C | 3-amino-triazole derivative | 68% |
Cyclization Reactions
The aldehyde and triazole groups synergize in cyclocondensation:
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Thiazole synthesis : Reacts with α-haloketones (e.g., ethyl 2-chloro-3-oxobutanoate) in ethanol/triethylamine to form thiazole-fused derivatives (yield: 77%) .
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1,6-Naphthyridinone formation : Participates in CuAAC reactions with alkynes to generate fluorescent nucleoside analogues (quantum yield: up to 0.34 in THF) .
Redox Reactions
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Oxidation : The aldehyde group oxidizes to a carboxylic acid using KMnO₄/H₂SO₄, yielding 2-(3-chloro-triazolyl)nicotinic acid .
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Reduction : NaBH₄ reduces the aldehyde to a primary alcohol, forming 2-(3-chloro-triazolyl)nicotinyl alcohol .
Structural and Electronic Insights
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DFT calculations : The electron-withdrawing chloro group reduces electron density at the triazole ring (NBO charge: −0.32e), enhancing electrophilic substitution at the 5-position.
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Solubility : Highly soluble in DMSO and DMF but insoluble in water, impacting reaction solvent choices .
This compound’s multifunctional reactivity makes it a versatile intermediate in synthesizing bioactive heterocycles and fluorescent probes. Further studies on enantioselective transformations and in vivo efficacy of its derivatives are warranted.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that compounds containing triazole moieties exhibit notable antimicrobial properties. The incorporation of the triazole ring in 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde enhances its effectiveness against various pathogens. Studies have shown that derivatives of this compound can inhibit bacterial growth and possess antifungal properties, making them candidates for developing new antimicrobial agents .
Antitumor Potential
The compound's ability to interact with biological targets suggests its potential as an antitumor agent. Triazole derivatives have been explored for their role in inhibiting cancer cell proliferation. Preliminary studies indicate that this compound may induce apoptosis in specific cancer cell lines .
Fluorescent Probes
Recent advancements have demonstrated the potential of triazole-linked compounds as fluorescent probes in biochemical assays. The optical properties of this compound can be exploited for imaging applications in cellular biology, allowing researchers to study enzyme interactions and nucleic acid structures through fluorescence .
Agricultural Applications
Fungicides
The compound has shown promise as a fungicide due to its structural similarity to known agricultural chemicals. Its ability to disrupt fungal cell processes makes it a candidate for further development as an effective agricultural treatment against crop diseases .
Plant Growth Regulators
Research indicates that triazole compounds can influence plant growth and development. This compound may serve as a plant growth regulator, promoting desirable traits in crops such as increased yield or resistance to environmental stressors .
Case Studies
Mechanism of Action
The mechanism of action of 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition or activation of certain pathways . The aldehyde group can also react with nucleophilic sites on proteins or enzymes, modifying their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
- 2-(3-nitro-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
- 2-(3-phenyl-1H-1,2,4-triazol-1-yl)pyridine-3-carbaldehyde
Uniqueness
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde is unique due to the presence of the chlorine atom on the triazole ring, which can be further modified to introduce various functional groups.
Biological Activity
2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde is a heterocyclic compound characterized by its unique structural features, including a triazole ring and a nicotinaldehyde moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
- Molecular Formula : C8H5ClN4O
- Molecular Weight : 208.6 g/mol
- CAS Number : 1807982-44-0
Biological Activity Overview
Research has indicated that compounds containing the triazole ring exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific compound this compound is hypothesized to possess similar activities due to the presence of both the triazole and the aldehyde functionalities.
Antimicrobial Activity
A study focusing on various 1,2,4-triazole derivatives has shown that these compounds often exhibit significant antimicrobial properties. The mechanism of action typically involves interference with microbial cell wall synthesis or enzyme inhibition.
Table 1: Antimicrobial Activity of Triazole Derivatives
Case Study: Synthesis and Evaluation of Related Triazoles
In a study involving fluorinated triazoles, compounds were synthesized and tested against breast, colon, and lung cancer cell lines. The results indicated that modifications to the triazole structure could enhance anticancer activity significantly. Although direct data on this compound is not available, its structural similarity suggests potential efficacy in this area .
The biological activity of triazoles often involves:
- Enzyme Inhibition : Many triazoles act as inhibitors of key enzymes involved in cell proliferation and survival.
- Cell Membrane Disruption : Some derivatives can disrupt microbial membranes leading to cell death.
Pharmacological Applications
Due to its structural characteristics and biological activities:
- Potential Drug Development : Compounds like this compound are being explored for their potential as new therapeutic agents in treating infections and cancer.
Q & A
Q. What are the key synthetic routes for 2-(3-chloro-1H-1,2,4-triazol-1-yl)nicotinaldehyde, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of triazole-containing nicotinaldehyde derivatives typically involves nucleophilic substitution or coupling reactions. For example, triazole rings can be introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic displacement of halides. Key steps include:
- Halogen displacement : Reacting 3-chloro-1H-1,2,4-triazole with a nicotinaldehyde precursor under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
- Protection/deprotection : Use of protecting groups (e.g., Boc for amines) to prevent side reactions during aldehyde formation .
Q. Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures accelerate reaction but risk decomposition. |
| Solvent | DMF or DMSO | Polar aprotic solvents enhance nucleophilicity. |
| Catalyst | CuI (0.1–1 mol%) | Excess catalyst may lead to byproducts. |
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Methodological Answer:
- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm. Triazole protons resonate at δ 8.2–8.5 ppm, while the chloro-substituted carbon coupling splits signals in adjacent protons .
- IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the aldehyde group. Triazole C-N stretches appear at 1450–1550 cm⁻¹ .
- MS : High-resolution ESI-MS should match the molecular formula (C₈H₅ClN₄O), with a parent ion at m/z 222.02 ([M+H]⁺) .
Advanced Research Questions
Q. What computational strategies (e.g., DFT, molecular docking) are suitable for predicting the reactivity and binding affinity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize the molecular geometry to calculate frontier orbitals (HOMO/LUMO), identifying electrophilic/nucleophilic sites. The chloro group increases electrophilicity at the aldehyde carbon, enhancing reactivity in cross-coupling reactions .
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., cytochrome P450 enzymes). The triazole ring may form hydrogen bonds with active-site residues, while the chloro group influences steric fit .
Q. How can contradictory data on bioactivity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer: Contradictions often arise from assay conditions or impurity profiles. To address this:
Reproduce assays : Test the compound under standardized conditions (e.g., pH 7.4 buffer, 37°C).
Purity validation : Use HPLC (≥95% purity, gradient elution) to rule out byproduct interference .
Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations. For example, cytotoxicity might dominate at >50 μM, masking enzyme inhibition observed at lower doses .
Q. What strategies optimize regioselectivity in triazole-nicotinaldehyde derivatives during synthesis?
Methodological Answer:
- Directed ortho-metalation : Use directing groups (e.g., pyridine N-oxide) to control substitution patterns on the nicotinaldehyde ring .
- Steric hindrance : Bulky substituents on the triazole ring (e.g., methyl groups) can block undesired reaction sites .
Q. Table: Regioselectivity Control
| Strategy | Example | Outcome |
|---|---|---|
| Metalation | LDA/THF at −78°C | Selective substitution at C-4 of pyridine. |
| Protecting groups | Boc-protected amines | Prevents side reactions at nitrogen sites. |
Experimental Design & Data Analysis
Q. How to design a stability study for this compound under varying pH and temperature?
Methodological Answer:
Buffer preparation : Test stability in buffers (pH 2–10) at 25°C and 40°C.
Sampling intervals : Analyze aliquots at 0, 24, 48, and 72 hours via HPLC.
Degradation products : Identify using LC-MS; aldehyde oxidation to carboxylic acid is common under basic conditions .
Q. What statistical methods are appropriate for analyzing bioassay data with high variability?
Methodological Answer:
- ANOVA : Compare means across dose groups; post-hoc tests (e.g., Tukey’s HSD) identify significant differences.
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets with multiple variables (e.g., enzyme inhibition, cytotoxicity) .
Avoiding Pitfalls
Q. How to mitigate competing reactions during aldehyde functionalization?
Methodological Answer:
- Protect the aldehyde : Convert to acetal or oxime before introducing reactive groups (e.g., Grignard reagents).
- Low-temperature reactions : Perform at −20°C to minimize aldol condensation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
